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Compound of Interest

3-(3-PHENOXYPHENYL)-DL-
Compound Name:

beta-ALANINOL
CAS No.: 886366-70-7
Cat. No.: B1500127

Get Quote

Executive Summary & Strategic Importance

3-(3-phenoxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-phenoxyphenyl)propan-
1-ol) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a

-amino alcohol linked to a biaryl ether—serves as a critical building block for:

» Kinase Inhibitors: The 3-phenoxyphenyl moiety is a validated pharmacophore in tyrosine
kinase inhibitors (e.g., Ibrutinib analogs), providing hydrophobic pocket occupancy.[1]

o CNS Active Agents: The

-amino alcohol motif mimics the transition state of peptide bond hydrolysis and is isosteric
with

-amino alcohols found in SNRIs (e.g., Fluoxetine, Atomoxetine).

o Chiral Auxiliaries: While this guide focuses on the racemic (DL) synthesis, this molecule is
the direct precursor to enantiopure auxiliaries used in asymmetric synthesis.[1]
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This guide details two distinct synthetic pathways: the Nitroaldol (Henry) Route for rapid
laboratory-scale access, and the Rodionov-Reduction Route for scalable process development.

Retrosynthetic Analysis

To design the optimal synthesis, we must disconnect the target molecule at its most labile
bonds.[1] The strategic disconnection reveals 3-(3-phenoxyphenyl)benzaldehyde as the
universal starting material.

Starting Material:

3-(3-phenoxyphenyl)benzaldehyde

Rodionov Rxn
(Malonic Acid)

Henry Rxn
(MeNQO2)

Intermediate A: Intermediate B:
Nitroalkene Derivative Beta-Amino Acid

Reduction (LAH)/Reduction (NaBH4/12)

Target:

3-(3-phenoxyphenyl)-DL-beta-alaninol

Figure 1: Retrosynthetic disconnection of the target amino alcohol.

Click to download full resolution via product page

[1]
Route A: The Nitroaldol (Henry) Pathway

Best for: Rapid prototyping, small-scale synthesis (<10g), and high atom economy.[1]
Mechanism: Condensation of the aldehyde with nitromethane followed by a global reduction of
the nitroalkene.[1]

Step 1: Henry Condensation

The 3-(3-phenoxyphenyl)benzaldehyde is condensed with nitromethane.
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» Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).[1]

e Conditions: Reflux, 4-6 hours.

Step 2: Global Reduction

The resulting

-nitrostyrene intermediate is reduced directly to the saturated amino alcohol.

o Reagents: Lithium Aluminum Hydride (LiAIH4).[1]

e Conditions: THF, 0°C to Reflux.

Detailed Protocol A

e Condensation:

[¢]

Charge a flask with 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq) and Nitromethane (10 vol).

o Add Ammonium Acetate (0.5 eq).[1]

o Heat to reflux (approx. 101°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for
disappearance of aldehyde.[1]

o Workup: Cool to RT. Partition between EtOAc and water.[1] Wash organic layer with brine,
dry over Na2S04, and concentrate.[1] The crude nitroalkene is usually a yellow oil or solid
that can be used directly.[1]

e Reduction:

o

Safety Warning: LiAIH4 is pyrophoric.[1] Use anhydrous conditions under Argon/Nitrogen.

o

Suspend LiAIH4 (4.0 eq) in anhydrous THF at 0°C.

[¢]

Add the crude nitroalkene (dissolved in THF) dropwise to control exotherm.[1]

o

Allow to warm to RT, then reflux for 6-12 hours.
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o Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15%
NaOH (1 mL per g LAH), then water (3 mL per g LAH).

o Filter the granular precipitate.[1][2] Concentrate the filtrate to yield the crude amino
alcohol.[1]

o Purification: Recrystallize from Toluene/Hexane or convert to HCI salt for higher purity.
Route B: The Rodionov-Reduction Pathway
Best for: Scalability (>100g), safety (avoids nitro compounds), and if the

-amino acid is also a desired intermediate. Mechanism: One-pot condensation to the

-amino acid, followed by chemoselective reduction of the carboxylic acid.

Step 1: Modified Rodionov Reaction

Direct synthesis of the

-amino acid from the aldehyde.

e Reagents: Malonic acid, Ammonium Acetate, Ethanol.[1]

e Reaction:

Step 2: lodine-Activated Reduction
Reduction of the amino acid zwitterion requires activation.
» Reagents: NaBH4, lodine (

), THR[1]

e Mechanism: In situ generation of borane-amine complexes.

Detailed Protocol B

e Amino Acid Synthesis:
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o Dissolve 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq), Malonic acid (1.1 eq), and
Ammonium Acetate (2.0 eq) in Ethanol.

o Reflux for 8-12 hours. The reaction creates the amino acid which often precipitates upon
cooling.[1]

o Isolation: Filter the solid.[1] Wash with cold ethanol.[1] This yields 3-amino-3-(3-
phenoxyphenyl)propanoic acid.[3][4]

» Reduction to Amino Alcohol:
o Suspend the amino acid (1.0 eq) in anhydrous THF.
o Add NaBH4 (2.5 eq).[1] Cool to 0°C.[1]
o Add lodine (

, 1.0 eq) dissolved in THF dropwise.[1] Note: Hydrogen gas evolution.

o Reflux for 18 hours.[1]
o Quench: Cool to RT. Add Methanol carefully until clear.[1] Evaporate solvents.[1][2]

o Hydrolysis: Add 20% KOH solution and reflux for 4 hours (to break borane-amine
complexes).

[e]

Extraction: Extract with CH2CI2. Dry and concentrate.

Comparative Analysis & Data Summary
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Route B (Rodionov/IAmino

Feature Route A (Henry/Nitroaldol) .
Acid)
Overall Yield 45-60% 55-70%
Step Count 2 2
] Moderate: Nitromethane is High: Avoids nitro compounds
Safety Profile ] ) )
energetic; LAH is pyrophoric. and LAH; uses NaBH4.[1]
o Chromatography often Intermediates often crystallize
Purification ) ) ) o
required for intermediates.[1] (zwitterions).[1]
- Difficult >100g due to Excellent for kg-scale
Scalability ]
exotherms.[1] production.
Cost Low (Nitromethane is cheap). Moderate (Malonic acid/lodine
0s
[1] costs).[1]

Process Visualization

The following diagram illustrates the chemical logic and flow for both pathways.

CH3NO2, NH40ACc oo LiAlH4
roalkene .
(Henry) Intlermediate (Reduction)
3-(3-phenoxyphenyl) e 'rI]'ARGET[:] |
benzaldehyde Malonic Acid, NH40Ac NaBH4 / 12 (DLpb:P;g:migly )=
(Rodionov) Beta-Amino Acid | (Activation)
(Zwitterion)

Figure 2: Parallel synthetic workflows for Route A (Blue) and Route B (Yellow).

Click to download full resolution via product page
Expert Insights & Troubleshooting
» Handling the Phenoxyphenyl Group: This moiety adds significant lipophilicity (

).[1] In Route B, the zwitterionic amino acid might not precipitate as easily as simple phenyl-
beta-alanine. If precipitation fails, strip the ethanol and triturate the residue with
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Acetone/Ether.[1]

e Reduction Quenching (Route B): The borane-amine complex formed during NaBH4/12
reduction is remarkably stable. The KOH reflux step is mandatory; simple acidic workup will
result in low yields.[1]

o Storage: The free base amino alcohol is sensitive to CO2 (carbamate formation).[1] Store
under nitrogen or convert to the Hydrochloride salt (using HCI in Dioxane) for long-term
stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CN106456662A - Orally administered pentosan polysulfate compositions and methods of
use thereof - Google Patents [patents.google.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://www.benchchem.com/product/b1500127?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN106456662A/en
https://patents.google.com/patent/CN106456662A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1500127?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

2. Organic Syntheses Procedure [orgsyn.org]

3. mtchemtech.com [mtchemtech.com]

4. chemscene.com [chemscene.com]

e To cite this document: BenchChem. [Comprehensive Technical Guide: Synthesis of 3-(3-
Phenoxyphenyl)-DL-beta-alaninol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1500127/docs#comprehensive-technical-guide-
synthesis-of-3-3-phenoxyphenyl-dl-beta-alaninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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